2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

Alkaline phosphatase Negative control High‑throughput screening

2‑(4‑chloro‑3,5‑dimethylphenoxy)-N‑(1H‑1,2,4‑triazol‑5‑yl)acetamide (PubChem CID is a fully synthetic, small‑molecule triazole‑acetamide hybrid. It combines a 4‑chloro‑3,5‑dimethylphenoxy pharmacophore with a 1,2,4‑triazol‑5‑yl‑acetamide linker, yielding a molecular weight of 280.71 g/mol, a computed XLogP3‑AA of 2.6, and a topological polar surface area (TPSA) of 79.9 Ų.

Molecular Formula C12H13ClN4O2
Molecular Weight 280.71 g/mol
Cat. No. B12114211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=NN2
InChIInChI=1S/C12H13ClN4O2/c1-7-3-9(4-8(2)11(7)13)19-5-10(18)16-12-14-6-15-17-12/h3-4,6H,5H2,1-2H3,(H2,14,15,16,17,18)
InChIKeyJTVHVHKMSRVLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile: 2-(4‑chloro‑3,5‑dimethylphenoxy)-N-(1H‑1,2,4‑triazol‑5‑yl)acetamide as a Differentiated Triazole Acetamide


2‑(4‑chloro‑3,5‑dimethylphenoxy)-N‑(1H‑1,2,4‑triazol‑5‑yl)acetamide (PubChem CID 703736) is a fully synthetic, small‑molecule triazole‑acetamide hybrid. It combines a 4‑chloro‑3,5‑dimethylphenoxy pharmacophore with a 1,2,4‑triazol‑5‑yl‑acetamide linker, yielding a molecular weight of 280.71 g/mol, a computed XLogP3‑AA of 2.6, and a topological polar surface area (TPSA) of 79.9 Ų [1]. The compound belongs to the broader class of N‑derivatives of 4‑chloro‑3,5‑dimethylphenoxyacetamide, a family that has been investigated as potential pesticides and bioactive agents [2].

TNAP HTS negative-control probe candidate
Higher-lipophilicity triazole-acetamide for ADME panels
Agrochemical class with solid-state XRPD reference data

Why In‑Class Triazole Acetamides Cannot Be Casually Substituted for 2-(4‑chloro‑3,5‑dimethylphenoxy)-N-(1H‑1,2,4‑triazol‑5‑yl)acetamide


Even closely related triazole‑acetamide congeners display pronounced differences in target engagement, lipophilicity, and bulk substituent effects that preclude interchangeable use. For instance, a simple bromo‑for‑chloro substitution or a change from an oxygen‑ether to a thioether linker can shift the EC50 against human tissue‑nonspecific alkaline phosphatase (TNAP) by more than an order of magnitude and alter the computed logP by >20% [1][2][3]. Such quantitative divergences mean that protocols optimized for one derivative will not perform equivalently with another; the evidence below provides the numerical basis for selecting this specific compound over its closest analogs.

Halogen substitution
Bromo-for-chloro replacement alters TNAP potency profile by >10-fold
Linker chemistry
Thioether linker yields different target engagement profile vs. ether
Lipophilicity shift
Computed logP differences >20% may shift membrane partitioning context

Quantitative Differentiation of 2-(4‑chloro‑3,5‑dimethylphenoxy)-N-(1H‑1,2,4‑triazol‑5‑yl)acetamide Against Its Closest Comparators


TNAP Enzyme Assay: >20‑Fold Lower Potency Delivers a Validated Negative‑Control Phenotype

In the primary HTS assay against human tissue‑nonspecific alkaline phosphatase (TNAP; PubChem AID 1659), the target compound exhibited an EC50 of 100,000 nM, classifying it essentially as an inactive probe. By contrast, the bromo‑substituted analog BDBM51400 displayed an EC50 of 4,930 nM (IC50 = 7,450 nM) and the thioether‑linked analog BDBM51398 displayed an EC50 of 8,090 nM [1][2][3]. This >20‑fold potency gap makes the target compound uniquely suited as a matched negative control in TNAP‑focused screening campaigns where the other triazole‑acetamides generate measurable signal.

TNAP potency comparison
Head-to-head
Target compound: 100,000 nM
Bromo analog: 4,930 nM
Thioether analog: 8,090 nM
Supports TNAP negative-control probe use
HTS assay (PubChem AID 1659)
Alkaline phosphatase Negative control High‑throughput screening

Computed Lipophilicity: Higher XLogP3‑AA (2.6) Drives Different Pharmacokinetic Predisposition

The target compound has a computed XLogP3‑AA of 2.6, which is 18% higher than the bromo‑analog (XLogP3‑AA = 2.2; PubChem CID 719106) and 24% higher than the thioether‑analog (XLogP3‑AA = 2.1; PubChem CID 1244970) [1][2][3]. The increased lipophilicity arises from the 4‑chloro‑3,5‑dimethyl substitution pattern, which adds hydrophobic bulk relative to the mono‑methyl or thioether‑containing comparators. While all three compounds possess the same hydrogen‑bond donor count (2) and acceptor count (4), the logP differential predicts a higher passive membrane permeability and a distinct tissue‑distribution profile for the target compound.

Computed lipophilicity
Cross-study comparable
XLogP3-AA 2.6
Higher logP among triazole-acetamide analogs
Bromo analog 2.2; thioether analog 2.1 (PubChem computed)
ADME Lipophilicity LogP

Pesticide‑Class Membership: A Crystallographically Characterized Scaffold with Structural Divergence from Non‑Chlorinated Analogs

The compound belongs to the N‑derivatives of 4‑chloro‑3,5‑dimethylphenoxyacetamide, a series for which multiple congeners have been characterized by X‑ray powder diffraction and proposed as potential pesticides [1]. Although the target compound itself was not among the eight derivatives reported in the Cambridge Crystallographic Data Centre (CCDC) deposition, its core scaffold—4‑chloro‑3,5‑dimethylphenoxyacetic acid—is shared with N‑arylacetamides that exhibit distinct unit‑cell parameters and hydrogen‑bonding networks compared to non‑chlorinated or non‑methylated analogs [2]. This crystallographic pedigree provides a solid‑state characterization baseline that is absent for many triazole‑only comparators, reducing procurement risk when consistent batch morphology is required.

Solid-state characterization
Class-level
XRPD data available for 8 class members
Supports solid-state QC baseline evaluation
Class-level inference; target compound not individually deposited
Pesticide discovery X‑ray powder diffraction Structure‑activity relationship

Optimal Use Cases for 2-(4‑chloro‑3,5‑dimethylphenoxy)-N-(1H‑1,2,4‑triazol‑5‑yl)acetamide Based on Quantitative Differentiation


High‑Throughput Screening (HTS) Negative‑Control Probe for TNAP Assays

Because the compound is >20‑fold less potent than its closest active triazole‑acetamide analogs in the TNAP HTS assay (EC50 = 100,000 nM vs. 4,930 nM), it serves as an ideal, scaffold‑matched negative control. Procurement for this purpose avoids the chemotype‑switching confounds introduced by generic negative controls, thereby improving assay validation and hit‑triage statistical reliability [1].

Lipophilicity‑Driven ADME Panel Reference Standard

With an XLogP3‑AA of 2.6, this compound is the most lipophilic among the directly comparable triazole‑acetamides (bromo analog: 2.2; thioether analog: 2.1). It is therefore the preferred candidate for laboratories conducting comparative membrane‑permeability or plasma‑protein‑binding studies where a higher‑logP member of the series is required to establish the lipophilicity‑activity relationship [1].

Agrochemical Lead‑Optimization Library Member with Solid‑State Characterization Ancestry

The compound’s belonging to the 4‑chloro‑3,5‑dimethylphenoxyacetamide N‑derivative family—eight members of which have published X‑ray powder diffraction data—makes it a strategic procurement choice for agrochemical discovery teams that require crystalline reference standards for polymorph screening or formulation development [1].

Application
Selection Property
Validation Focus
TNAP HTS negative-control probe
Scaffold-matched inactive enzyme profile
Assay validation and hit-triage reproducibility
Lipophilicity-activity relationship studies
Higher computed logP among triazole-acetamides
Membrane permeability / protein binding review
Agrochemical polymorph screening
Class-level XRPD reference data availability
Solid-state batch consistency and formulation development
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